molecular formula C22H25F5N2O B3037995 5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol CAS No. 691858-23-8

5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol

Cat. No. B3037995
CAS RN: 691858-23-8
M. Wt: 428.4 g/mol
InChI Key: SIZBTPAYTFYIRC-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary widely depending on the other functional groups present in the molecule. Piperazines can act as bases, forming salts with acids, and can also undergo N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various computational methods. These properties include the compound’s density, boiling point, vapor pressure, refractive index, and more .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with in the body. Many drugs containing a piperazine moiety have effects on the central nervous system .

Future Directions

The future directions for research into this compound would depend on its biological activity and potential applications. Piperazine derivatives are a rich field of study due to their wide range of biological activities .

properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-1,1,1,2,2-pentafluoropentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F5N2O/c23-21(24,22(25,26)27)19(30)11-12-28-13-15-29(16-14-28)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,30H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZBTPAYTFYIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(C(C(F)(F)F)(F)F)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154389
Record name 4-(Diphenylmethyl)-α-(1,1,2,2,2-pentafluoroethyl)-1-piperazinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

691858-23-8
Record name 4-(Diphenylmethyl)-α-(1,1,2,2,2-pentafluoroethyl)-1-piperazinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691858-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diphenylmethyl)-α-(1,1,2,2,2-pentafluoroethyl)-1-piperazinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol
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5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol
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5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol
Reactant of Route 4
5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol
Reactant of Route 5
5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol
Reactant of Route 6
5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol

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